Cas no 53902-64-0 (Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester)
![Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester structure](https://www.kuujia.com/scimg/cas/53902-64-0x500.png)
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester
- MFCD19443873
- D81188
- methyl pyrazolo[1,5-a]pyrazine-3-carboxylate
- 53902-64-0
- BS-16972
- EN300-5127305
- CS-0250536
- methylpyrazolo[1,5-a]pyrazine-3-carboxylate
- AKOS037649179
- SY322732
- Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester
-
- MDL: MFCD19443873
- Inchi: 1S/C8H7N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h2-5H,1H3
- InChI Key: WYJOSLTYQGWJBW-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NN2C=CN=CC2=1)=O
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5
- XLogP3: -0.2
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1088972-250mg |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 250mg |
$95 | 2024-06-06 | |
eNovation Chemicals LLC | Y1209584-1G |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 97% | 1g |
$155 | 2024-07-21 | |
Enamine | EN300-5127305-2.5g |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 2.5g |
$2368.0 | 2023-05-29 | |
Enamine | EN300-5127305-0.5g |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 0.5g |
$880.0 | 2023-05-29 | |
Enamine | EN300-5127305-5.0g |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 5g |
$4679.0 | 2023-05-29 | |
Enamine | EN300-5127305-10.0g |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 10g |
$9133.0 | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW927-250mg |
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester |
53902-64-0 | 98% | 250mg |
2887CNY | 2021-05-07 | |
Enamine | EN300-5127305-0.1g |
methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 0.1g |
$392.0 | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW927-50mg |
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester |
53902-64-0 | 98% | 50mg |
895CNY | 2021-05-07 | |
A2B Chem LLC | AX55672-500mg |
Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate |
53902-64-0 | 95% | 500mg |
$73.00 | 2024-04-19 |
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester Related Literature
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester (CAS No. 53902-64-0): A Comprehensive Overview
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester, with the chemical identifier CAS No. 53902-64-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrazine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its fused pyrazole ring system and ester functional group, make it a versatile scaffold for drug discovery and development.
The< strong>Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester molecule exhibits a unique set of chemical properties that contribute to its interest in medicinal chemistry. The presence of an ester group at the 3-position of the pyrazole ring introduces reactivity that can be exploited for further derivatization, allowing chemists to modify its pharmacological profile. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules designed to target specific biological pathways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong>Pyrazolo[1,5-a]pyrazine scaffolds. One of the most compelling areas of investigation has been its potential as an anti-inflammatory agent. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory cytokines and are often implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the< strong>Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester scaffold has shown promise in the development of anticancer agents. Research indicates that certain derivatives can induce apoptosis in cancer cells by activating stress signaling pathways such as the p53 pathway. The ability to selectively target cancer cells while sparing healthy cells makes this class of compounds particularly attractive for oncology applications. Preclinical studies have also explored its potential in combination therapies, where it may synergize with existing chemotherapeutic agents to enhance efficacy.
The< strong>CAS No. 53902-64-0 identification ensures that researchers can reliably obtain and utilize this compound for their studies. The standardized nomenclature provided by CAS numbers is crucial for ensuring consistency and accuracy in scientific literature and patent filings. This compound's availability through reputable chemical suppliers has facilitated its use in a wide range of research applications, from academic laboratories to industrial R&D settings.
The synthesis of< strong>Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Common synthetic routes include cyclization reactions followed by esterification steps to introduce the methyl ester group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for both research and commercial purposes.
In addition to its pharmaceutical applications, the< strong(Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester) scaffold has found utility in materials science and agrochemicals. Its structural motifs are reminiscent of natural products and have inspired the design of novel materials with unique electronic properties. In agrochemistry, derivatives of this compound have been investigated for their potential as pesticides or herbicides due to their ability to interact with biological targets in plants and pests.
The growing body of research on< strong(Pyrazolo[1,5-a]pyrazine-3-carboxylic acid methyl ester) underscores its significance as a molecular scaffold with broad applicability. As our understanding of biological systems continues to evolve, new opportunities for utilizing this compound are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential for improving human health and addressing global challenges.
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